molecular formula C10H18O2 B1582975 Cyclohexanecarboxylic acid isopropyl ester CAS No. 6553-80-6

Cyclohexanecarboxylic acid isopropyl ester

Cat. No.: B1582975
CAS No.: 6553-80-6
M. Wt: 170.25 g/mol
InChI Key: PMQZNGSMBAGPRU-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid isopropyl ester is an organic compound with the molecular formula C10H18O2. It is also known as this compound. This compound is characterized by its ester functional group, which is formed by the reaction of cyclohexanecarboxylic acid and isopropanol. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid isopropyl ester can be synthesized through the esterification of cyclohexanecarboxylic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of isopropyl cyclohexanecarboxylate often involves continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain high-purity isopropyl cyclohexanecarboxylate .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxylic acid isopropyl ester has several applications in scientific research, including:

Comparison with Similar Compounds

Cyclohexanecarboxylic acid isopropyl ester can be compared with other similar compounds such as:

    Methyl cyclohexanecarboxylate: Similar ester with a methyl group instead of an isopropyl group.

    Ethyl cyclohexanecarboxylate: Similar ester with an ethyl group instead of an isopropyl group.

    Cyclohexyl acetate: An ester with a cyclohexyl group and an acetate group.

The uniqueness of isopropyl cyclohexanecarboxylate lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to other esters .

Properties

IUPAC Name

propan-2-yl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQZNGSMBAGPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215825
Record name Isopropyl cyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6553-80-6
Record name Cyclohexanecarboxylic acid, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6553-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl cyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl cyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.796
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of cyclohexanecarboxylic acid (22.0 g, 172 mmol) in isopropanol (66 mL) and cyclohexane (44 mL) p-TsOH (653 mg, 3.43 mmol) was added. The mixture was heated with stirring to 70-73° C. and solvent was slowly distilled off whereas the volume was kept relatively constant by addition of fresh solvent mixture. After 6 h, a second portion of p-TsOH (653 mg, 3.43 mmol) was added and the reaction mixture was stirred at 71° C. overnight (without distilling off solvent). After a total of 24 h, the cooled reaction mixture was concentrated to ¼ volume. Ice and saturated aq. NaHCO3 were added and the mixture was extracted twice with TBME. The organic phases were washed to neutral with diluted aq. NaCl solution, combined, dried over sodium sulfate and concentrated. The crude product (28.5 g) was distilled at 40° C. (0.2-0.16 mbar) to afford 27.75 g (93%) cyclohexanecarboxylic acid isopropyl ester as a colorless liquid, GC purity 98% (area). 1H-NMR (CDCl3, 400 MHz): ppm 1.21 (d, 6H), 1.17-1.34 (m, 3H), 1.35-1.49 (m, 2H), 1.55-1.80 (m, 3H), 1.82-1.92 (m, 2H), 2.20-2.29 (m, 1H), 4.94-5.04 (m, 1H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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